![molecular formula C25H22N4O B5173826 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5173826.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline, commonly known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinoline-based compounds and has been shown to exhibit promising biological activity against various diseases, including cancer, infectious diseases, and neurological disorders.
作用機序
The exact mechanism of action of PPQ is not fully understood, but it is believed to act by inhibiting the DNA topoisomerase II enzyme, which is essential for DNA replication and cell division. PPQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, PPQ has been shown to modulate the immune system by increasing the production of cytokines, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
PPQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune system. PPQ has also been found to inhibit the growth of infectious microorganisms by disrupting their DNA replication and cell division. Additionally, PPQ has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
PPQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. PPQ has also been found to exhibit potent biological activity against various diseases, making it a promising candidate for drug development. However, there are also some limitations to using PPQ in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the toxicity and safety of PPQ need to be thoroughly investigated before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for PPQ research. First, further studies are needed to elucidate the molecular targets and mechanism of action of PPQ. Second, the toxicity and safety of PPQ need to be thoroughly investigated before it can be used as a therapeutic agent. Third, the potential of PPQ for drug development needs to be explored further, and its efficacy needs to be evaluated in clinical trials. Fourth, the use of PPQ in combination with other drugs needs to be investigated, as it may enhance its therapeutic potential. Finally, the development of novel synthetic derivatives of PPQ could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion:
In conclusion, PPQ is a synthetic compound that has shown promising biological activity against various diseases, including cancer, infectious diseases, and neurological disorders. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PPQ have been discussed in this paper. PPQ has the potential to become a valuable therapeutic agent for the treatment of various diseases, but further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety.
合成法
PPQ can be synthesized by a multistep process involving the condensation of 2-pyridinylamine with 4-phenylpiperazine, followed by the reaction with 2-chloroquinoline-3-carboxaldehyde. The final product is obtained after purification and isolation through column chromatography. The synthetic method used for PPQ has been optimized over time, resulting in improved yields and purity of the compound.
科学的研究の応用
PPQ has shown promising results in various scientific research studies. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. PPQ has also been shown to inhibit the growth of various infectious microorganisms, including bacteria, fungi, and viruses. Additionally, PPQ has been found to exhibit neuroprotective effects and could potentially be used for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-16-14-28(15-17-29)19-8-2-1-3-9-19)21-18-24(23-12-6-7-13-26-23)27-22-11-5-4-10-20(21)22/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTKGEHCGWEDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


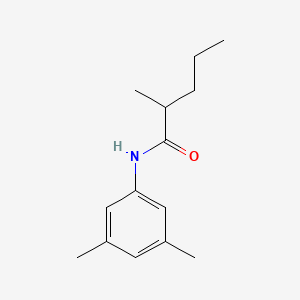
![cyclopentyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5173758.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5173759.png)
![3-(4-methoxyphenyl)-11-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173765.png)
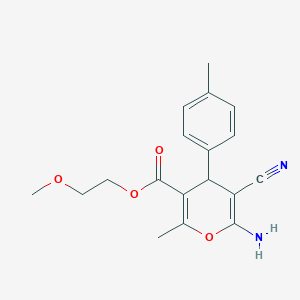
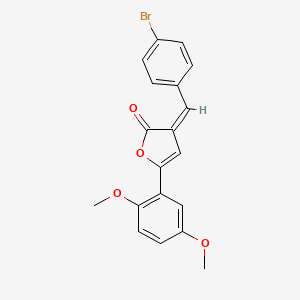
![3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5173789.png)
![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
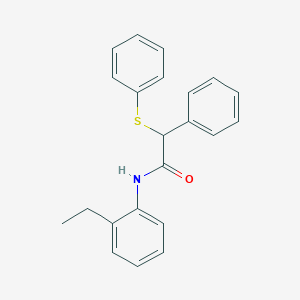
![3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid](/img/structure/B5173808.png)
![N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5173818.png)
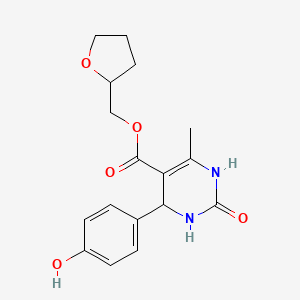
![dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B5173834.png)